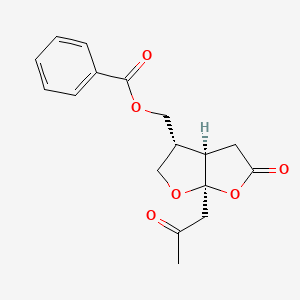

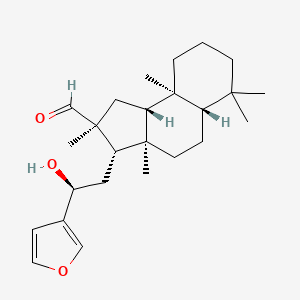

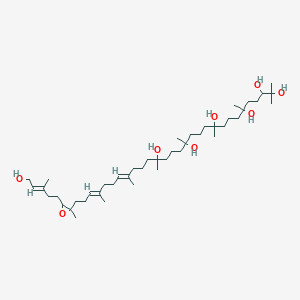

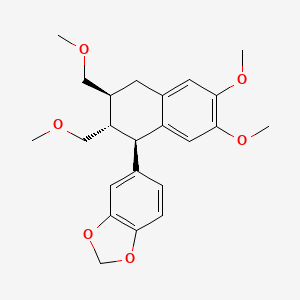

![molecular formula C15H14IN3 B1247467 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline CAS No. 474012-75-4](/img/structure/B1247467.png)

4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline

Overview

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of imidazo[1,2-a]pyridines has been achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. The direct functionalization of imidazo[1,2-a]pyridines has been achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The iodine moiety on the imidazo[1,2-a]pyridine ring can undergo further functionalization, leading to a diverse array of biologically active molecules. For instance, it can be used to synthesize derivatives that act as PI3Kα inhibitors, which are significant in cancer treatment due to their role in cell growth and survival pathways .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as the one , have shown promise as antituberculosis agents. They exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis, making them valuable in the development of new therapeutic strategies against this infectious disease .

Optoelectronic Devices

The structural motif of imidazo[1,2-a]pyridines is beneficial in materials science, particularly in the creation of optoelectronic devices. The electronic properties of these compounds can be tuned for use in light-emitting diodes (LEDs), photovoltaic cells, and other applications where control of electron flow is crucial .

Sensors

Due to their luminescent properties, derivatives of imidazo[1,2-a]pyridines can be employed as sensors. They can be designed to detect the presence of various ions or molecules, making them useful in environmental monitoring and diagnostic assays .

Anticancer Research

The compound’s framework is conducive to the development of anticancer drugs. By modifying the imidazo[1,2-a]pyridine core, researchers can create molecules that target specific pathways involved in cancer cell proliferation and survival .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives exhibit properties that make them suitable as emitters for confocal microscopy and imaging. Their ability to fluoresce under specific conditions allows for the visualization of biological processes at the cellular level .

Organic Synthesis Methodology

This compound is also used in the development of new synthetic methodologies. Its reactivity can be harnessed to create novel reactions that facilitate the construction of complex organic molecules, which can have broad implications in synthetic chemistry .

Luminescent Materials

The luminescent nature of imidazo[1,2-a]pyridine derivatives positions them as potential components in the creation of new luminescent materials. These materials can be used in display technologies, lighting, and as markers in various types of assays .

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The encouraging findings from studies on imidazo[1,2-a]pyridines pave the way for in vitro and in vivo efficacy trials of imidazo[1,2-a]pyridine derivatives against several piroplasmids . This suggests that “4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline” and related compounds may have potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for direct functionalization . These reactions could potentially affect various biochemical pathways.

Result of Action

Compounds with similar structures have shown inhibitory activity against various tumor cell lines .

properties

IUPAC Name |

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJHUHNUHJMRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436081 | |

| Record name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |

CAS RN |

474012-75-4 | |

| Record name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

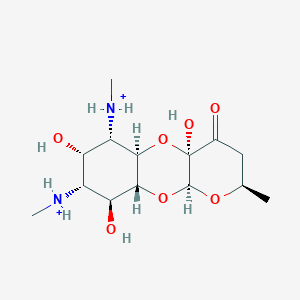

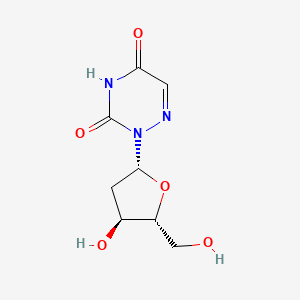

![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)